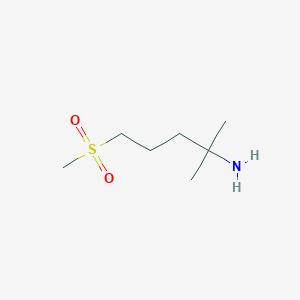
2-Methyl-5-(methylsulfonyl)pentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(methylsulfonyl)pentan-2-amine is an organic compound with the molecular formula C7H17NO2S and a molecular weight of 179.28 g/mol . This compound is characterized by the presence of a methylsulfonyl group attached to a pentan-2-amine backbone. It is a versatile chemical that finds applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(methylsulfonyl)pentan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylpentan-2-amine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Bulk manufacturing and sourcing of this compound are facilitated by companies specializing in custom synthesis and procurement .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(methylsulfonyl)pentan-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction produces methylthio derivatives .
Scientific Research Applications
2-Methyl-5-(methylsulfonyl)pentan-2-amine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development for specific diseases.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-5-(methylsulfonyl)pentan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The methylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylpentan-2-amine: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.
5-(Methylsulfonyl)pentan-2-amine: Similar structure but without the additional methyl group on the pentane backbone.
Uniqueness
2-Methyl-5-(methylsulfonyl)pentan-2-amine is unique due to the presence of both a methylsulfonyl group and a methyl group on the pentane backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H17NO2S |
|---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
2-methyl-5-methylsulfonylpentan-2-amine |
InChI |
InChI=1S/C7H17NO2S/c1-7(2,8)5-4-6-11(3,9)10/h4-6,8H2,1-3H3 |
InChI Key |
DPTDFHRMRAFVIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCS(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















